molecular formula C25H30O7 B127706 Prednisone 17, 21-Diacetate CAS No. 6677-19-6

Prednisone 17, 21-Diacetate

Cat. No.: B127706
CAS No.: 6677-19-6
M. Wt: 442.5 g/mol
InChI Key: ADKSQQOMYDIKJT-AHLAAXOLSA-N
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Description

Prednisone 17, 21-Diacetate is a synthetic corticosteroid with the molecular formula C25H30O7 and a molar mass of 442.5 g/mol . It is a derivative of prednisone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of two acetate groups at the 17th and 21st positions of the prednisone molecule.

Mechanism of Action

Target of Action

Prednisone 17, 21-Diacetate is a synthetic anti-inflammatory glucocorticoid derived from cortisone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes such as immune response, metabolism, inflammation, and stress response .

Mode of Action

This compound, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

The biochemical pathways affected by this compound are complex and involve a combination of chemistry and biotechnology . The compound is biologically inert and is converted to prednisolone in the liver . This conversion involves the hydrolysis of the 11-acetoxy group, a process facilitated by the bacterium Corynebacterium simplex .

Pharmacokinetics

This compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . Prednisone has a short duration of action as the half-life is 2-3 hours .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . It is used to treat a variety of conditions including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions as well as in organ transplant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisone 17, 21-Diacetate typically involves the acetylation of prednisone. One common method includes the reaction of prednisone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17th and 21st positions .

Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a naturally occurring steroid sapogenin. The process involves multiple steps, including microbial transformation and chemical modifications.

Chemical Reactions Analysis

Types of Reactions: Prednisone 17, 21-Diacetate undergoes various chemical reactions, including:

    Oxidation: Conversion to prednisolone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Replacement of acetate groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products:

Scientific Research Applications

Prednisone 17, 21-Diacetate is used extensively in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in:

Comparison with Similar Compounds

  • Prednisolone 17, 21-Diacetate
  • Hydrocortisone 17, 21-Diacetate
  • Dexamethasone 17, 21-Diacetate

Comparison: Prednisone 17, 21-Diacetate is unique due to its specific acetylation pattern, which influences its pharmacokinetic properties and biological activity. Compared to other corticosteroids, it has a distinct profile in terms of potency, duration of action, and side effect profile .

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKSQQOMYDIKJT-AHLAAXOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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